2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one typically involves the bromination of 1-(5-methylpyridin-3-yl)ethan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, leading to efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 1-(5-methylpyridin-3-yl)ethan-1-one derivatives.
Reduction: Formation of 1-(5-methylpyridin-3-yl)ethanol.
Oxidation: Formation of 1-(5-methylpyridin-3-yl)ethanoic acid.
Scientific Research Applications
2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(pyridin-3-yl)ethan-1-one
- 2-Bromo-1-(6-methoxypyridin-3-yl)ethan-1-one
- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Uniqueness
2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one is unique due to the presence of the methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .
Properties
CAS No. |
358780-25-3 |
---|---|
Molecular Formula |
C8H8BrNO |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
2-bromo-1-(5-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO/c1-6-2-7(5-10-4-6)8(11)3-9/h2,4-5H,3H2,1H3 |
InChI Key |
PDQTWYAUECYFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.